molecular formula C22H18N2O B1680108 7-[Phenyl(phenylamino)methyl]quinolin-8-ol CAS No. 5335-95-5

7-[Phenyl(phenylamino)methyl]quinolin-8-ol

Cat. No. B1680108
CAS RN: 5335-95-5
M. Wt: 326.4 g/mol
InChI Key: OTNAVATYWOEDMK-UHFFFAOYSA-N
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Description

7-[Phenyl(phenylamino)methyl]quinolin-8-ol is a chemical compound with the linear formula C22H17N3O3 . It is also known by its CAS number 5335-95-5 .


Synthesis Analysis

The synthesis of 7-[Phenyl(phenylamino)methyl]quinolin-8-ol and similar compounds has been studied. For instance, a Zn transition metallic complex on functionalized mesopore silica MCM-41 has been used as an effective, recoverable, and thermally stable heterogeneous nanocatalyst in the formation of the C-C bond . The synthesis was performed by the three-component reaction of Betti from aromatic aldehydes, type II amines, and 8-hydroxyquinoline and 1-naphthol in the presence of the MCM-41-tryptophan-Zn nanocatalyst under reflux conditions .


Molecular Structure Analysis

The molecular structure of 7-[Phenyl(phenylamino)methyl]quinolin-8-ol is represented by the linear formula C22H17N3O3 . The molecular weight of the compound is 371.399 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-[Phenyl(phenylamino)methyl]quinolin-8-ol include a molecular weight of 340.42 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Anticancer and Antimicrobial Properties

A study on benzo[d]thiazolyl substituted-2-quinolone hybrids, closely related to 7-[Phenyl(phenylamino)methyl]quinolin-8-ol, revealed significant anticancer activity. These compounds, particularly one labeled as 8f, showed pronounced cytotoxicity against MCF-7 and WRL68 cancer cells. Additionally, certain compounds exhibited notable in vitro antibacterial activity, especially against Gram-negative bacteria like E. coli (Bolakatti et al., 2020).

Photochemical Properties for Bistable Switches

Research on 7-hydroxyquinoline based Schiff bases, structurally similar to 7-[Phenyl(phenylamino)methyl]quinolin-8-ol, indicates their potential as bistable switches. These compounds exhibit tautomeric forms and, upon irradiation, demonstrate a rotation around a specific bond, indicative of suitability for bistable switching applications (Georgiev et al., 2021).

Synthesis and Antibacterial Screening of Transition Metal Complexes

A novel ligand, similar to 7-[Phenyl(phenylamino)methyl]quinolin-8-ol, was synthesized and used to form metal-ligand complexes with transition metals like Co, Mn, Cu, Ni, and Zn. These complexes demonstrated good antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria (Tihile & Chaudhari, 2020).

Spectral Characterization and Antimicrobial Studies

Cu(II), Ni(II), and Co(II) azo chelates of a derivative similar to 7-[Phenyl(phenylamino)methyl]quinolin-8-ol were synthesized and characterized. These metal complexes were evaluated for their antimicrobial efficacy, showcasing their potential in this field (Alothman et al., 2020).

Inhibitory Activity in Cancer Cell Lines

A compound structurally akin to 7-[Phenyl(phenylamino)methyl]quinolin-8-ol, labeled NSC 66811, was identified as an inhibitor of the MDM2-p53 interaction in cancer cells. This interaction is crucial in many cancer types, indicating the compound's potential as a cancer therapeutic agent (Lu et al., 2006).

Safety And Hazards

The safety information for 7-[Phenyl(phenylamino)methyl]quinolin-8-ol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

7-[anilino(phenyl)methyl]quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c25-22-19(14-13-17-10-7-15-23-21(17)22)20(16-8-3-1-4-9-16)24-18-11-5-2-6-12-18/h1-15,20,24-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNAVATYWOEDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277167
Record name 7-[phenyl(phenylamino)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[Phenyl(phenylamino)methyl]quinolin-8-ol

CAS RN

5335-95-5
Record name NSC1008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-[phenyl(phenylamino)methyl]quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Hamedimehr, K Ojaghi Aghbash… - ACS …, 2023 - ACS Publications
In this research, a Zn transition metallic complex on functionalized mesopore silica MCM-41 has been designed and utilized as an effective, recoverable, and thermally stable …
Number of citations: 2 pubs.acs.org
I Kanizsai, R Madácsi, L Hackler Jr, M Gyuris… - Molecules, 2018 - mdpi.com
The 8-hydroxyquinoline pharmacophore scaffold has been shown to possess a range of activities as metal chelation, enzyme inhibition, cytotoxicity, and cytoprotection. Based on our …
Number of citations: 14 www.mdpi.com
R Chauhan, VC Kushwah, S Agnihotri, M Vimal… - Toxicon, 2023 - Elsevier
Botulinum neurotoxins are lethal Biowarfare categorized in group A of selected agents, by CDC USA. The unavailability of counter-measures against these neurotoxins has been a …
Number of citations: 3 www.sciencedirect.com
IR Hardcastle, J Liu, E Valeur, A Watson… - Journal of medicinal …, 2011 - ACS Publications
Inhibition of the MDM2-p53 interaction has been shown to produce an antitumor effect, especially in MDM2 amplified tumors. The isoindolinone scaffold has proved to be versatile for …
Number of citations: 156 pubs.acs.org
I Mohammed, SE Hampton, L Ashall… - Bioorganic & medicinal …, 2016 - Elsevier
Ras converting enzyme 1 (Rce1) is an endoprotease that catalyzes processing of the C-terminus of Ras protein by removing -aaX from the CaaX motif. The activity of Rce1 is crucial for …
Number of citations: 54 www.sciencedirect.com
R Chauhan, V Chauhan, P Sonkar, M Vimal… - Bioorganic …, 2019 - Elsevier
Objectives Botulinum neurotoxins are highly potent biological warfare agents. The unavailability of countermeasures against these neurotoxins has been a matter of extensive research. …
Number of citations: 4 www.sciencedirect.com

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